molecular formula C8H4ClF3O4S2 B12553563 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride CAS No. 147394-70-5

5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride

Katalognummer: B12553563
CAS-Nummer: 147394-70-5
Molekulargewicht: 320.7 g/mol
InChI-Schlüssel: VVPHPMQVTQBXMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, a thiophene ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride typically involves the reaction of 4,4,4-trifluoro-3-oxobutanoyl chloride with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of various thiophene derivatives.

    Condensation Reactions: The carbonyl group in the trifluoromethyl ketone moiety can undergo condensation reactions with hydrazines and hydroxylamines to form hydrazones and oximes.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, chloroform, acetonitrile

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Thiophene Derivatives: Formed through oxidation or reduction of the thiophene ring

Wissenschaftliche Forschungsanwendungen

5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the development of enzyme inhibitors and probes for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl ketone moiety can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4,4-Trifluoro-3-oxobutanoyl chloride: Shares the trifluoromethyl ketone moiety but lacks the thiophene and sulfonyl chloride groups.

    Thiophene-2-sulfonyl chloride: Contains the thiophene and sulfonyl chloride groups but lacks the trifluoromethyl ketone moiety.

Uniqueness

5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds with diverse applications.

Eigenschaften

CAS-Nummer

147394-70-5

Molekularformel

C8H4ClF3O4S2

Molekulargewicht

320.7 g/mol

IUPAC-Name

5-(4,4,4-trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H4ClF3O4S2/c9-18(15,16)7-2-1-5(17-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2

InChI-Schlüssel

VVPHPMQVTQBXMY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)CC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.